3-Hydroxypyridine hydrochloride

Solubility Formulation Salt Selection

Researchers requiring aqueous reaction media or concentrated stock solutions often face solubility limits with the neutral 3-hydroxypyridine (~32 g/L). This hydrochloride salt (CAS 65520-06-1) directly solves that problem with dramatically enhanced water solubility (predicted up to 504 g/L). - **Aqueous Assays & Synthesis:** Prepare high-concentration stock solutions without organic co-solvents; enables reproducible in vitro enzyme inhibition, cell culture treatments, and homogeneous aqueous-phase reactions. - **Regioselective O-Alkylation:** Reacts exclusively at the oxygen atom with electrophiles (e.g., 1-chloro-2,4,6-trinitrobenzene), yielding a single ether product-simplifies purification and improves synthetic yield. - **SAR & Metabolism Studies:** Defined comparator with a unique 50:50 enol:zwitterion tautomeric ratio in water and CYP2E1-mediated metabolism (Km 110 µM), distinct from 2- or 4-hydroxypyridine isomers. Each batch is tested for purity and shipped under ambient conditions with documented quality assurance.

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 65520-06-1
Cat. No. B1258553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine hydrochloride
CAS65520-06-1
Synonyms3-hydroxypyridine
3-hydroxypyridine hydrochloride
3-hydroxypyridine isomer
3-hydroxypyridine, silver (1+) salt
3-hydroxypyridine, sodium salt
3-hydroxypyridinium
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)O.Cl
InChIInChI=1S/C5H5NO.ClH/c7-5-2-1-3-6-4-5;/h1-4,7H;1H
InChIKeyMMYJPKBZGYMSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyridine Hydrochloride Profile


3-Hydroxypyridine hydrochloride (CAS: 65520-06-1) is the hydrochloride salt of 3-hydroxypyridine (3-pyridinol), a monohydroxypyridine isomer. As a salt, it features a protonated pyridine nitrogen and a chloride counterion, which fundamentally alters its physicochemical profile compared to the neutral parent compound . While the 3-hydroxypyridine scaffold is a key intermediate in pharmaceutical and agrochemical synthesis , the hydrochloride form is specifically utilized to enhance water solubility and modify acid-base behavior for research and synthetic applications .

1 Hydrochloride salt form — reported enhanced aqueous solubility versus neutral parent compound
2 3-position hydroxypyridine isomer — distinct tautomeric equilibrium profile supports isomer-specific reactivity studies
3 Synthetic intermediate — may support aqueous assay preparation and regioselective ether synthesis workflows

3-Hydroxypyridine HCl Irreplaceability


Substituting 3-hydroxypyridine hydrochloride with its positional isomers (2- or 4-hydroxypyridine) or the neutral parent compound can lead to significant deviations in experimental outcomes. Isomeric differences result in changes of more than three orders of magnitude in acidity and tautomeric equilibrium constants upon hydration [1]. Furthermore, the hydrochloride salt form itself is a deliberate choice to leverage dramatically enhanced water solubility compared to the neutral parent compound . These factors are not interchangeable and directly impact solubility-dependent assays, regioselective reactivity in synthesis, and specific biological interactions, including enzyme induction and metabolic profiles [2].

Positional isomer mismatch 2- or 4-hydroxypyridine isomers exhibit orders-of-magnitude shifts in acidity and tautomeric equilibrium — may alter reactivity, metal-chelation, and binding profiles
Salt-form interchange risk Neutral 3-hydroxypyridine has substantially lower aqueous solubility than the hydrochloride salt — may limit high-concentration aqueous workflows and shift dissolution-dependent kinetics
Protonation-state sensitivity Salt-to-neutral form interchange alters protonation state and counterion availability — may shift solubility, partitioning, and assay buffer compatibility

3-Hydroxypyridine HCl Distinguishing Evidence


Aqueous Solubility Enhancement

The formation of the hydrochloride salt is a strategic modification to improve the aqueous solubility of 3-hydroxypyridine. The parent compound, 3-hydroxypyridine, has a reported water solubility of approximately 32.26 g/L at 20°C . In contrast, the hydrochloride salt is characterized as 'highly water-soluble (significantly more than the parent compound)' , with a predicted solubility of up to 504 g/L based on ALOGPS calculations [1]. This represents a potential solubility enhancement of over 15-fold.

Aqueous Solubility
Data to verify
~15-fold increase: predicted ≤504 g/L vs reported ~32 g/L at 20°C
Supports aqueous formulation selection
Predicted solubility value; experimental validation context
Solubility Formulation Salt Selection

Tautomeric Equilibrium and Acidity

The position of the hydroxyl group on the pyridine ring fundamentally alters the molecule's tautomeric equilibrium and acidity. In aqueous solution, 3-hydroxypyridine (3HP) exists as an equal mixture of its enol (3HP) and zwitterionic (3-pyridone) tautomers [1]. In contrast, the ortho (2HP) and para (4HP) isomers strongly favor the keto (pyridone) form [1]. Quantitatively, these isomers differ by more than 3 orders of magnitude (>1000x) in their acidity and tautomeric equilibrium constants upon hydration [2].

Tautomeric Equilibrium
Head-to-head
3HP: equal enol/zwitterion mixture | 2HP/4HP: keto-favoring equilibrium
Supports isomer-specific reactivity review
>1000x acidity constant difference upon hydration
Tautomerism Physicochemical Properties Isomer Comparison

Tissue-Specific CYP1A1 Induction

In a comparative in vivo study in rats, 3-hydroxypyridine (3HP) demonstrated a unique tissue-specific pattern of CYP1A1 enzyme induction or repression following a single 2.5 mmol/kg i.p. dose. While pyridine, N-methylpyridinium, and pyridine N-oxide induced CYP1A1 in the lung, kidney, and liver, 3HP and 2-hydroxypyridine (2HP) caused tissue-specific induction or repression. In contrast, 4-hydroxypyridine (4HP) had no effect on CYP1A1 expression in any tissue examined [1].

CYP1A1 Modulation
Head-to-head
3HP: tissue-specific induction/repression | 4HP: no effect on CYP1A1 expression
Supports isomer-dependent metabolism review
Rat model; single 2.5 mmol/kg i.p. dose
Drug Metabolism CYP450 Induction Toxicology

CYP2E1-Catalyzed 2,5-Dihydroxypyridine Pathway

3-Hydroxypyridine is metabolized to 2,5-dihydroxypyridine, a metabolite capable of redox cycling and causing DNA strand scission. This reaction is catalyzed primarily by the cytochrome P450 isoform CYP2E1. In a reconstituted enzyme system, purified CYP2E1 was 34-fold more active than CYP2B1 and 12-fold more active than CYP1A2 in producing 2,5-dihydroxypyridine [1]. Kinetic studies in pyridine-induced rabbit hepatic microsomes showed a Vmax of 5.9 nmol 2,5-dihydroxypyridine/min/mg protein and a Km of 110 μM [1].

CYP2E1 Kinetics
Head-to-head
Km 110 μM | Vmax 5.9 nmol/min/mg protein
Supports metabolic pathway interpretation
34-fold isoform selectivity vs CYP2B1 in reconstituted system
Metabolic Pathway Enzyme Kinetics Toxicology

Regioselective O-Alkylation

The position of the hydroxyl group on the pyridine ring dictates the site of nucleophilic attack. In reactions with 1-chloro-2,4,6-trinitrobenzene, 3-hydroxypyridine reacts exclusively at the oxygen atom to yield an ether product. In contrast, 4-hydroxypyridine produces the product of attack at the nitrogen atom, while 2-hydroxypyridine acts as an ambidentate nucleophile, providing a mixture of both O- and N-attack products [1].

Alkylation Site
Head-to-head
3HP: exclusive O-attack | 2HP: mixed O/N | 4HP: exclusive N-attack
Supports O-alkylation synthetic route design
Electrophile: 1-chloro-2,4,6-trinitrobenzene
Organic Synthesis Regioselectivity Reaction Mechanism

3-Hydroxypyridine HCl Applications


Aqueous Assays and Formulations

Leverage the superior water solubility of 3-hydroxypyridine hydrochloride, which is significantly higher than the neutral parent compound (~32 g/L) and predicted to be up to 504 g/L . This makes it the preferred form for preparing concentrated stock solutions for biological screening, in vitro assays (e.g., enzyme inhibition, cell culture treatments), and any chemical synthesis requiring aqueous reaction media .

SAR Studies of Pyridine Isomers

Utilize 3-hydroxypyridine hydrochloride as a defined comparator in SAR studies focused on hydroxypyridine isomers. Its distinct tautomeric equilibrium (50:50 enol:zwitterion in water) and acidity (differing by >1000x from 2- and 4-isomers upon hydration) provide a unique physicochemical profile [1]. This is crucial for probing how positional isomerism affects metal chelation, hydrogen bonding, and binding affinity to biological targets.

CYP450 Induction and Pyridine Metabolism Studies

Employ 3-hydroxypyridine in toxicology or pharmacology studies to specifically investigate pathways distinct from other pyridine metabolites. Its unique tissue-specific modulation of CYP1A1 [2] and its primary metabolism by CYP2E1 to 2,5-dihydroxypyridine (with a Km of 110 μM) [3] differentiate it from analogs like 4-hydroxypyridine (no CYP1A1 effect) or 2-hydroxypyridine. This compound is essential for dissecting the specific roles of individual metabolites in the biological actions of the parent compound pyridine.

Regioselective 3-Pyridinyl Ether Synthesis

Select 3-hydroxypyridine hydrochloride for synthetic routes requiring exclusive O-alkylation. Unlike 2- or 4-hydroxypyridine, which can lead to N-attack or product mixtures, 3-hydroxypyridine reacts with electrophiles like 1-chloro-2,4,6-trinitrobenzene specifically at the oxygen atom to form a single ether product [4]. This predictable regioselectivity simplifies purification and improves yield in the synthesis of complex molecules, including pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Aqueous assays and formulations
Salt-form solubility profile
Solubility-dependent assay performance
Hydroxypyridine SAR studies
3-position tautomeric context
Isomer-specific binding and chelation review
CYP450 metabolism research
CYP2E1 substrate specificity
Metabolic pathway endpoint review
Regioselective ether synthesis
O-alkylation selectivity
Synthetic route and product identity validation

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